molecular formula C24H48ClNO4 B021050 Homopahutoxin CAS No. 109777-68-6

Homopahutoxin

Cat. No. B021050
M. Wt: 450.1 g/mol
InChI Key: ASGBOLZPKROCLN-UHFFFAOYSA-M
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Description

Homopahutoxin is a chemical compound with the molecular formula C24H48NO4 . It is often used in scientific research due to its unique properties, making it ideal for studying cellular interactions and developing targeted therapies.


Molecular Structure Analysis

The molecular structure of a compound like Homopahutoxin can be determined using techniques such as X-ray crystallography and molecular dynamics simulations . These techniques allow scientists to visualize the arrangement of atoms within the molecule and understand its three-dimensional structure.


Physical And Chemical Properties Analysis

Homopahutoxin is a powder . Its molecular weight is 414.7 g/mol . The physical and chemical properties of a compound like Homopahutoxin can be analyzed using various techniques, which can provide information about its solubility, stability, and reactivity .

Scientific Research Applications

  • Myeloid Hematological Malignancies : Homoharringtonine and omacetaxine, related to Homopahutoxin, have shown potential in treating myeloid hematological malignancies. Omacetaxine has even been approved for chronic myeloid leukemia (CML) refractory to tyrosine kinase inhibitors (Lü & Wang, 2014).

  • Cyanotoxin Study : Researchers have developed a simple and efficient synthetic approach for preparing both natural and unnatural enantiomers of anatoxin-a and homoanatoxin-a cyanotoxins. This offers potential for pharmacological and synthetic studies (Addante-Moya et al., 2018).

  • Aquaculture : Homoeopathy, including substances like Homopahutoxin, has been suggested as an eco-friendly alternative in aquaculture to improve productivity and health aspects in marine species (Manuel et al., 2018).

  • Neurotoxicity : Homoanatoxin-a, a variant of Homopahutoxin, is a potent neurotoxic cyanophyte from the genus Oscillatoria, causing severe paralysis, convulsions, and death by respiratory arrest in a short period (Skulberg et al., 1992).

  • Nicotinic Agonist : HomoAnTx, a potent nicotinic agonist related to Homopahutoxin, has been synthesized with high nicotinic potency, offering a route for the generation of novel radiolabelled nicotinic ligands (Wonnacott et al., 1992).

  • Cyanobacterium Toxin Production : The cyanobacterium Raphidiopsis mediterranea produces homoanatoxin-a, demonstrating its potential as a cyanobacterium producing cyanotoxins (Watanabe et al., 2003).

  • Monitoring and Management in Cyanobacterial Mats : There is fine-scale spatial variability in anatoxin-a and homoanatoxin-a concentrations in benthic cyanobacterial mats, which can inform monitoring and management strategies (Wood et al., 2010).

properties

IUPAC Name

trimethyl-[2-(3-propanoyloxyhexadecanoyloxy)ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48NO4.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-22(29-23(26)7-2)21-24(27)28-20-19-25(3,4)5;/h22H,6-21H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGBOLZPKROCLN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OCC[N+](C)(C)C)OC(=O)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911344
Record name N,N,N-Trimethyl-2-{[3-(propanoyloxy)hexadecanoyl]oxy}ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homopahutoxin

CAS RN

109777-68-6
Record name Homopahutoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109777686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-2-{[3-(propanoyloxy)hexadecanoyl]oxy}ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
N Fusetani, K Hashimoto - Toxicon, 1987 - Elsevier
… Occurrence of pahutoxin and homopahutoxin in the mucous … was a new choline chloride ester, named homopahutoxin. … ester closely related to pahutoxin, named homopahutoxin. …
Number of citations: 26 www.sciencedirect.com
K Tachibana - Bioorganic marine chemistry, 1988 - Springer
… The additional methylene in the homologue, named homopahutoxin (3), resided in the side chain in this case, that is, propionate replaced an acetate in pahutoxin. …
Number of citations: 25 link.springer.com
NH Adapted from Bean, PM Griffin… - … Toxic Compounds of …, 2018 - books.google.com
… and Hashimoto, K., Occurrence of pahutoxin and homopahutoxin in the mucus secretion of the Japanese boxfish, Toxicon, 25, 459, 1987. 54. Cameron, AM and Endean, R., Epidermal …
Number of citations: 0 books.google.com
K Shiomi, T Igarashi, H Yokota, Y Nagashima, M Ishida - Toxicon, 2000 - Elsevier
Two peptide toxins (named grammistins Gs 1 and Gs 2) with hemolytic and ichthyotoxic activities were isolated from the skin secretion of the soapfish Grammistes sexlineatus. …
Number of citations: 29 www.sciencedirect.com
I SM, SS KHORA - researchgate.net
The occurrence of toxic proteins in various sources like microorganisms, snake venoms, fish venoms etc have created an intense curiosity and formulation of research to study them. …
Number of citations: 0 www.researchgate.net
P Edwards, RL Maynard - Chemical Warfare Agents, 2007 - Wiley Online Library
In assembling this A–Z, we have included many toxins that have never been used in association with chemical warfare. Some have been used for the purpose of murder or …
Number of citations: 3 onlinelibrary.wiley.com
E Kalmanzon, R Aknin-Herrman, Y Rahamim… - Cellular and Molecular …, 2001 - Citeseer
Pahutoxin a quaternary ammonium salt surfactant serves as an active ingredient in the defensive skin secretion of various marine trunkfish (Ostracociidae). In the defensive skin …
Number of citations: 4 citeseerx.ist.psu.edu
K Shiomi - Nihon Kyukyu Igakukai Zasshi, 1999 - jstage.jst.go.jp
… 102) Fusetani N, Hashimoto K: Occurrence of pahutoxin and homopahutoxin in the mucus secretion of the Japanese boxfish. Toxicon 1987; 25: 459-61. 103) Hashimoto Y, Oshima Y: …
Number of citations: 0 www.jstage.jst.go.jp
E Kalmanzon, E Zlotkin - Fish Defenses, 2019 - books.google.com
Our studies deal with the chemistry and action of natural offensive and defensive substances (allomonal systems) from the chemo-ecological and pharmacological points of view. The …
Number of citations: 6 books.google.com
E Kalmanzon, E Zlotkin - researchgate.net
Our studies deal with the chemistry and action of natural offensive and defensive substances (allomonal systems) from the chemo-ecological and pharmacological points of view. The …
Number of citations: 0 www.researchgate.net

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